molecular formula C7H8N2O2 B1434531 Methyl 5-methylpyridazine-3-carboxylate CAS No. 1788044-15-4

Methyl 5-methylpyridazine-3-carboxylate

Cat. No.: B1434531
CAS No.: 1788044-15-4
M. Wt: 152.15 g/mol
InChI Key: BIYMLOWJVNDMKB-UHFFFAOYSA-N
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Description

Methyl 5-methylpyridazine-3-carboxylate (CAS: 1788044-15-4) is a pyridazine derivative featuring a methyl ester group at position 3 and a methyl substituent at position 5. Its molecular formula is C₈H₈N₂O₂, with a molecular weight of 168.16 g/mol. This compound is characterized by its pyridazine core, a six-membered aromatic ring containing two adjacent nitrogen atoms, which confers unique electronic and reactivity properties.

Properties

IUPAC Name

methyl 5-methylpyridazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-5-3-6(7(10)11-2)9-8-4-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIYMLOWJVNDMKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201218094
Record name 3-Pyridazinecarboxylic acid, 5-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201218094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1788044-15-4
Record name 3-Pyridazinecarboxylic acid, 5-methyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1788044-15-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridazinecarboxylic acid, 5-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201218094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Methyl 5-methylpyridazine-3-carboxylate is a compound of increasing interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound belongs to the pyridazine family, characterized by a pyridazine ring structure with a carboxylate group and a methyl group. Its molecular formula is C7H8N2O2C_7H_8N_2O_2 with a molecular weight of approximately 152.15 g/mol. The presence of these functional groups suggests potential reactivity and biological activity.

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria.

Microbial Strain Inhibition Zone (mm) Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Pseudomonas aeruginosa10100

These results suggest its potential as a lead compound for developing new antimicrobial agents.

2. Anticancer Activity

This compound has also been evaluated for its anticancer properties. Preliminary studies show that it can induce apoptosis in cancer cell lines, such as HeLa (cervical cancer) and MCF-7 (breast cancer), through mechanisms involving the activation of caspases and modulation of apoptotic pathways.

Case Study: Apoptosis Induction in HeLa Cells

  • Concentration Tested : 50 µM
  • Observation Period : 24 hours
  • Results :
    • Increased caspase-3 activity (by 40%)
    • Reduction in cell viability (by 30%)

These findings highlight the compound’s potential as an anticancer agent.

The biological activity of this compound is believed to involve its interaction with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, affecting cellular proliferation and survival.
  • Receptor Interaction : It has been suggested that this compound could interact with receptors related to inflammation and cancer progression, although specific receptor targets remain to be fully elucidated.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.

Compound Name Structural Features Biological Activity
Methyl 6-bromo-5-methylpyridazine-3-carboxylateContains bromine; higher reactivityStronger antimicrobial effects
Methyl 2-hydroxy-6-methylpyridine-3-carboxylateHydroxyl group presentEnhanced anticancer activity

This comparison illustrates how variations in structure can significantly influence biological activity.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Methyl 5-methylpyridazine-3-carboxylate and Analogues

Compound Name CAS Number Core Structure Substituents Molecular Weight (g/mol) Similarity Score* Key Applications
This compound 1788044-15-4 Pyridazine 5-methyl, 3-methyl ester 168.16 N/A Pharmaceutical intermediates
Methyl 5-methyl-1H-pyrazole-3-carboxylate 25016-17-5 Pyrazole 5-methyl, 3-methyl ester 140.14 0.69 Agrochemical synthesis
Ethyl 5-methylpyrazole-3-carboxylate 4027-57-0 Pyrazole 5-methyl, 3-ethyl ester 154.17 0.68 Ligand in coordination chemistry
Methyl 5-phenyl-1H-pyrazole-3-carboxylate 56426-35-8 Pyrazole 5-phenyl, 3-methyl ester 202.21 0.68 Antimicrobial agent research
Methyl 6-oxo-1,6-dihydropyridazine-4-carboxylate 89640-81-3 Pyridazine 6-oxo, 4-methyl ester 166.13 0.67 Kinase inhibitor development

*Similarity scores (0–1 scale) are based on structural alignment using Tanimoto coefficients .

Key Research Findings

Structural and Electronic Properties

  • Pyridazine vs. Pyrazole Cores : The pyridazine ring (two adjacent nitrogen atoms) enhances hydrogen-bonding capacity and electron-deficient character compared to the pyrazole core (one nitrogen). This difference influences solubility and reactivity in cross-coupling reactions .
  • Ester Group Impact : Methyl esters (e.g., this compound) generally exhibit higher metabolic stability than ethyl esters (e.g., Ethyl 5-methylpyrazole-3-carboxylate), making them preferable in drug design .
  • Substituent Effects : Bulky groups like phenyl (e.g., Methyl 5-phenyl-1H-pyrazole-3-carboxylate) reduce solubility but improve target binding affinity in antimicrobial applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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